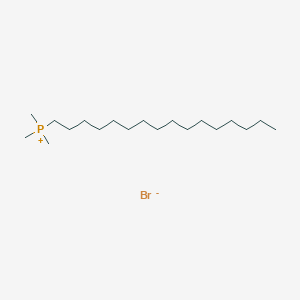

Hexadecyl(trimethyl)phosphanium bromide

Description

Hexadecyl(trimethyl)phosphanium bromide (C₁₆H₃₃(CH₃)₃P⁺Br⁻) is a quaternary phosphonium salt characterized by a phosphorus center bonded to three methyl groups and a hexadecyl (C₁₆) chain. This compound is widely used as a cationic surfactant, phase-transfer catalyst, and dispersing agent in polymer nanocomposites, electronics, and environmental remediation . Its amphiphilic nature enables it to modify surface properties of materials, enhancing compatibility in multiphase systems.

Properties

CAS No. |

71221-96-0 |

|---|---|

Molecular Formula |

C19H42BrP |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

hexadecyl(trimethyl)phosphanium;bromide |

InChI |

InChI=1S/C19H42P.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

HNTXFQLKQWBPLG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](C)(C)C.[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pesticide and Antimicrobial Agent

Hexadecyl(trimethyl)phosphanium bromide is employed as a preservative and antimicrobial agent in agricultural settings. It has been shown to inhibit the growth of harmful microorganisms, thus protecting crops from diseases. Its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, making it a valuable tool in crop protection strategies .

Water Treatment

The compound is also utilized in water treatment processes. Its surfactant properties enhance the flocculation of contaminants, which aids in the removal of harmful algal blooms like Microcystis aeruginosa. Studies indicate that when combined with clay materials, this compound can significantly reduce algal motility and promote cell aggregation, leading to effective algal bloom mitigation .

Pharmaceutical Applications

Antiseptic Properties

this compound exhibits potent antiseptic properties against bacteria and fungi. It is included in formulations aimed at disinfecting surfaces and skin, particularly in clinical settings. Its efficacy in combination with other therapeutic agents has been explored, demonstrating enhanced cytotoxicity against various cancer cell lines while sparing normal cells .

Vaccine Processing

The compound is recommended by the World Health Organization for use in the purification processes of polysaccharide vaccines. Its role as a purification agent helps ensure the safety and efficacy of vaccines by removing potential contaminants during production .

Material Science Applications

Surfactant in Textiles and Fibers

In the textile industry, this compound serves as an antistatic agent. Its application reduces static charge accumulation on fabrics, enhancing their handling properties during manufacturing and use .

Modification of Clays

The compound is used to modify clay materials for various industrial applications. For instance, it has been employed to enhance the properties of montmorillonite clays, improving their effectiveness as adsorbents and catalysts in chemical reactions . The modification process typically involves intercalation into the clay structure, which alters its physicochemical characteristics.

Case Studies

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Hexadecyl(trimethyl)phosphanium bromide undergoes hydrolysis under specific conditions, influenced by pH and temperature. In acidic or basic media, the compound reacts with water to form hydrolysis products such as phosphine oxides and alkyl bromides .

| Condition | Reaction Pathway | Key Products | Reference |

|---|---|---|---|

| Acidic (pH < 4) | Cleavage of P–C bonds | Trimethylphosphine oxide, HBr | |

| Neutral/Basic | Partial dissociation into ionic species | Hexadecyltrimethylphosphanium⁺, Br⁻ |

The stability of the compound in water is limited, with solubility decreasing as the alkyl chain length increases .

Nucleophilic Substitution Reactions

The bromide ion in this compound can be displaced by nucleophiles such as hydroxide (OH⁻) or iodide (I⁻), forming derivatives like hexadecyltrimethylphosphanium iodide .

Example Reaction:

This reactivity is exploited in phase-transfer catalysis, where the compound facilitates ion exchange in biphasic systems .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition initiating at ~390°C , with a maximum decomposition rate at 440–445°C . The process is single-step and yields volatile hydrocarbons and phosphorus-containing residues.

| Property | Value | Reference |

|---|---|---|

| Onset decomposition | 390–405°C | |

| Maximum rate (Tₘₐₓ) | 440–445°C | |

| Residual mass at 600°C | ≤3% |

Antimicrobial Interactions

The compound disrupts microbial cell membranes via electrostatic interactions. Studies on cellulose functionalized with this compound demonstrate dose-dependent bactericidal effects :

| Microorganism | Inhibition Rate (Cel:HDTBPBr = 1:0.3) | Reference |

|---|---|---|

| Staphylococcus aureus | 100% | |

| Candida albicans | 100% | |

| Escherichia coli | 42.6% |

The hydrophobic alkyl chain enhances membrane penetration, while the cationic phosphonium group destabilizes lipid bilayers .

Role in Surface Modification

As a surfactant, this compound reduces interfacial tension and modifies surface properties. For example:

-

Clay Functionalization : Increases basal spacing in montmorillonite clay from 12.4 Å (pristine) to 18.9 Å , enabling polymer intercalation .

-

Micelle Formation : Critical micelle concentration (CMC) is 0.2–0.5 mM , depending on alkyl chain length .

Redox Reactions

In reductive coupling reactions, bromide ions from this compound accelerate S–P bond formation between sulfinic acids and phosphine oxides. For example, TBAB (a related quaternary salt) enhances yields in phosphinothioate synthesis from 30% to 94% .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Quaternary Phosphonium and Ammonium Salts

Key Observations :

- Molecular Weight : Phosphonium salts generally have higher molecular weights than analogous ammonium salts due to the larger atomic radius of phosphorus. For example, this compound (373.40 g/mol) is heavier than CTAB (364.45 g/mol) .

- Substituent Effects : Replacing methyl groups with butyl (e.g., tributyl vs. trimethyl) increases hydrophobicity and alters solubility. Tributyl variants like hexadecyl tributyl phosphonium bromide are less water-soluble but more effective in organic media .

Thermal and Chemical Stability

Phosphonium salts exhibit superior thermal stability compared to ammonium salts. For instance:

- Hexadecyl tributyl phosphonium bromide remains stable up to 200°C, making it suitable for high-temperature polymer processing .

- In contrast, CTAB degrades at lower temperatures (~100°C), limiting its use in thermally demanding applications .

A. Surfactant Efficiency :

- Phosphonium vs. Ammonium: In polymer-clay nanocomposites, hexadecyl tributyl phosphonium bromide outperforms CTAB in dispersing nanofillers due to stronger electrostatic interactions with negatively charged clay surfaces .

- Solubility: CTAB is water-soluble, whereas phosphonium salts like this compound require polar organic solvents (e.g., methanol) .

B. Electrochemical and Catalytic Roles :

- CTAB acts as a soft template in synthesizing hollow Cu₂O nanospheres for CO₂ reduction .

- Phosphonium salts are less common in catalysis but show promise in stabilizing reactive intermediates in organic synthesis .

Preparation Methods

Direct Alkylation of Trimethylphosphine

The most widely reported method involves the direct reaction of trimethylphosphine with hexadecyl bromide under controlled conditions.

Procedure :

-

Reactant Mixing : Equimolar amounts of trimethylphosphine and hexadecyl bromide are dissolved in an aprotic solvent such as acetonitrile or dichloromethane.

-

Reaction Conditions : The mixture is heated to 60–70°C for 48–72 hours under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.

-

Workup : The crude product is filtered to remove unreacted solids, and the solvent is evaporated under reduced pressure.

-

Purification : The residue is recrystallized from a mixture of ethanol and diethyl ether to yield pure this compound as a white crystalline solid.

Yield : Typical yields range from 65% to 75%, depending on reaction time and purity of starting materials.

Key Data :

Solvent-Free Synthesis

To enhance sustainability, solvent-free methods have been explored. In this approach, neat trimethylphosphine and hexadecyl bromide are heated together, eliminating the need for organic solvents.

Procedure :

-

Reactant Combination : Stoichiometric amounts of trimethylphosphine and hexadecyl bromide are mixed in a sealed reactor.

-

Thermal Activation : The mixture is heated to 80°C for 96 hours, with continuous stirring.

-

Isolation : The product is washed with cold ethyl acetate to remove excess reagents and dried under vacuum.

Yield : This method achieves a lower yield (55–60%) due to side reactions such as phosphine oxidation.

Optimization Strategies

Role of Solvent

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Comparative studies show:

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| Acetonitrile | 0.12 | 68 |

| Dichloromethane | 0.09 | 62 |

| Toluene | 0.04 | 48 |

Temperature and Time Effects

Elevating temperature accelerates the reaction but risks phosphine decomposition. Optimal conditions balance speed and stability:

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 60 | 96 | 65 |

| 65 | 72 | 68 |

| 70 | 48 | 63 |

Purification and Characterization

Recrystallization

Recrystallization from ethanol/ether (3:1 v/v) yields >99% pure product, as confirmed by NMR.

Typical NMR (400 MHz, DMSO-d₆) :

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 381.4, corresponding to .

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 2–4 hours while maintaining yields of 70–72%. This method is energy-efficient but requires specialized equipment.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide as a phase-transfer catalyst improves interfacial contact between reactants, boosting yields to 75–78%.

Challenges and Solutions

-

Phosphine Oxidation : Conducting reactions under inert atmosphere minimizes this issue.

-

Byproduct Formation : Column chromatography (silica gel, ethyl acetate/methanol) removes alkylphosphine oxides.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors, achieving throughputs of 10–15 kg/day with 70% yield. Key parameters include:

Q & A

Basic: What are the recommended synthesis protocols for Hexadecyl(trimethyl)phosphanium bromide, and how is purity validated for research use?

Synthesis typically involves quaternization of tris(trimethyl)phosphine with 1-bromohexadecane under controlled conditions. Critical purity standards (≥99%) are essential for reproducibility, particularly in colloidal or catalytic studies. Validation methods include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess impurities . Note that phosphonium salts often require stricter anhydrous conditions compared to ammonium analogs due to higher sensitivity to hydrolysis.

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and ³¹P) confirms molecular structure and cationic headgroup integrity.

- Mass spectrometry (MS) verifies molecular weight and detects trace degradation products.

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications involving elevated temperatures.

Cross-referencing with X-ray diffraction (XRD) can resolve crystallinity issues, though phosphonium salts may exhibit polymorphism .

Advanced: How does counterion selection (e.g., bromide vs. chloride) influence colloidal stability in nanomaterial synthesis?

Bromide ions enhance electrostatic stabilization in aqueous systems due to their larger ionic radius and lower hydration energy compared to chloride. For example, in perovskite film fabrication (as seen with ammonium analogs), bromide counterions improve crystal growth by modulating interfacial interactions . Researchers should conduct zeta potential measurements and dynamic light scattering (DLS) to quantify colloidal stability when varying counterions .

Advanced: How can DLVO theory be applied to predict particle-particle interactions in systems containing this compound?

DLVO theory models van der Waals attraction and electrostatic repulsion between particles. For phosphonium surfactants, the cationic headgroup’s charge density and alkyl chain length dominate repulsive forces. Experimental validation via atomic force microscopy (AFM) or sedimentation rate analysis is recommended, as phosphonium surfactants may exhibit stronger hydrophobic interactions than ammonium counterparts, leading to deviations from classical DLVO predictions .

Basic: What role does this compound play in surface modification of nanomaterials?

As a cationic surfactant, it reduces surface tension and facilitates dispersion of hydrophobic materials (e.g., graphene, silica) in polar solvents. In organogel formation, it stabilizes 3D networks by aligning alkyl chains, a mechanism extrapolated from ammonium-based systems . Researchers should optimize concentration using contact angle measurements and surface tensiometry.

Advanced: How can discrepancies in reported critical micelle concentration (CMC) values be resolved?

CMC variations arise from methodology differences (e.g., conductivity vs. surface tension measurements) and solvent purity. To standardize results:

- Use pyrene fluorescence spectroscopy for sensitive CMC detection.

- Control temperature and ionic strength, which strongly affect phosphonium micellization.

- Compare with ammonium analogs to contextualize hydrophobicity-driven CMC reductions .

Advanced: What methodologies evaluate the environmental impact and degradation pathways of this compound?

- Persistence : Perform hydrolysis studies under varying pH and temperature, monitoring via HPLC-MS. Phosphonium salts are generally more hydrolytically stable than ammonium salts but may degrade via radical pathways under UV exposure .

- Toxicity : Use Daphnia magna or algal bioassays to assess aquatic toxicity. Compare with structure-activity relationship (SAR) models for quaternary phosphonium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.